molecular formula C14H22O4 B2509861 1-(Tert-butyl) 5-methyl bicyclo[3.1.1]heptane-1,5-dicarboxylate CAS No. 122699-65-4

1-(Tert-butyl) 5-methyl bicyclo[3.1.1]heptane-1,5-dicarboxylate

Cat. No.: B2509861
CAS No.: 122699-65-4
M. Wt: 254.326
InChI Key: RWIREWZLWLQSKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tert-butyl) 5-methyl bicyclo[311]heptane-1,5-dicarboxylate is a bicyclic compound with a unique structure that includes a tert-butyl group and two carboxylate groups

Preparation Methods

The synthesis of 1-(Tert-butyl) 5-methyl bicyclo[3.1.1]heptane-1,5-dicarboxylate typically involves the following steps:

Chemical Reactions Analysis

1-(Tert-butyl) 5-methyl bicyclo[3.1.1]heptane-1,5-dicarboxylate undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carboxylate groups to alcohols or other functional groups.

    Substitution: Various substitution reactions can be performed to replace the tert-butyl group or other substituents with different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

1-(Tert-butyl) 5-methyl bicyclo[3.1.1]heptane-1,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Tert-butyl) 5-methyl bicyclo[3.1.1]heptane-1,5-dicarboxylate involves its interaction with various molecular targets. The tert-butyl group and carboxylate groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar compounds to 1-(Tert-butyl) 5-methyl bicyclo[3.1.1]heptane-1,5-dicarboxylate include:

The uniqueness of 1-(Tert-butyl) 5-methyl bicyclo[31

Properties

IUPAC Name

5-O-tert-butyl 1-O-methyl bicyclo[3.1.1]heptane-1,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-12(2,3)18-11(16)14-7-5-6-13(8-14,9-14)10(15)17-4/h5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIREWZLWLQSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CCCC(C1)(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.